Cas no 88654-54-0 (4-Formylbenzenesulfonyl fluoride)

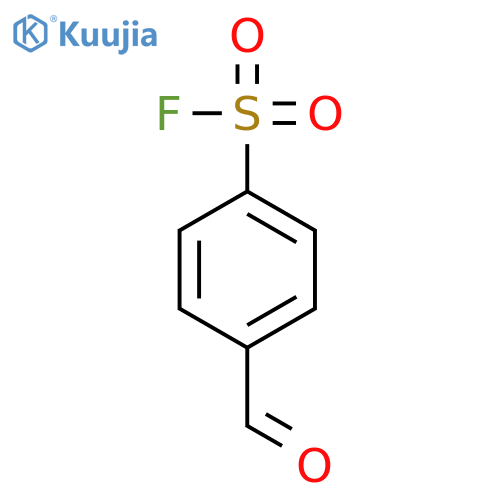

88654-54-0 structure

商品名:4-Formylbenzenesulfonyl fluoride

4-Formylbenzenesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4-formylbenzenesulfonyl fluoride

- EN300-727147

- CS-0499203

- NSC139113

- DTXSID60300816

- 4-Formylbenzene-1-sulfonylfluoride

- SCHEMBL17161296

- 88654-54-0

- 4-Formylbenzene-1-sulfonyl fluoride

- NSC-139113

- AT12034

- DS-005342

- 4-Formylbenzenesulfonyl fluoride

-

- インチ: InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H

- InChIKey: CBSXNTYILQLYSR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C=O)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 187.99434335g/mol

- どういたいしつりょう: 187.99434335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 59.6Ų

4-Formylbenzenesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569867-5g |

4-Formylbenzene-1-sulfonyl fluoride |

88654-54-0 | 98% | 5g |

¥11139.00 | 2024-04-26 | |

| Enamine | EN300-727147-2.5g |

4-formylbenzene-1-sulfonyl fluoride |

88654-54-0 | 2.5g |

$923.0 | 2023-05-31 | ||

| Enamine | EN300-727147-0.5g |

4-formylbenzene-1-sulfonyl fluoride |

88654-54-0 | 0.5g |

$451.0 | 2023-05-31 | ||

| Enamine | EN300-727147-1.0g |

4-formylbenzene-1-sulfonyl fluoride |

88654-54-0 | 1g |

$470.0 | 2023-05-31 | ||

| 1PlusChem | 1P0048CI-50mg |

4-formylbenzenesulfonyl fluoride |

88654-54-0 | 95% | 50mg |

$158.00 | 2024-04-20 | |

| Aaron | AR0048KU-5g |

4-formylbenzenesulfonyl fluoride |

88654-54-0 | 95% | 5g |

$1730.00 | 2024-07-18 | |

| Aaron | AR0048KU-500mg |

4-formylbenzenesulfonyl fluoride |

88654-54-0 | 95% | 500mg |

$465.00 | 2025-02-17 | |

| 1PlusChem | 1P0048CI-100mg |

4-formylbenzenesulfonyl fluoride |

88654-54-0 | 95% | 100mg |

$204.00 | 2024-04-20 | |

| 1PlusChem | 1P0048CI-500mg |

4-formylbenzenesulfonyl fluoride |

88654-54-0 | 95% | 500mg |

$458.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569867-1g |

4-Formylbenzene-1-sulfonyl fluoride |

88654-54-0 | 98% | 1g |

¥3846.00 | 2024-04-26 |

4-Formylbenzenesulfonyl fluoride 関連文献

-

Ying Jiang,Njud S. Alharbi,Bing Sun,Hua-Li Qin RSC Adv. 2019 9 13863

88654-54-0 (4-Formylbenzenesulfonyl fluoride) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬